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Introduction
Ibezapolstat hydrochloride (formerly ACX-362E) is a first-in-class, orally administered

antibiotic agent under development by Acurx Pharmaceuticals. It represents a novel class of

DNA polymerase IIIC inhibitors, exhibiting a narrow spectrum of activity primarily targeting

Clostridioides difficile.[1][2] This targeted approach is designed to eradicate the pathogen while

minimizing disruption to the protective gut microbiota, a key factor in the high recurrence rates

associated with current standard-of-care treatments for C. difficile infection (CDI).[3][4] This

technical guide provides a comprehensive summary of the early-phase clinical trial data for

ibezapolstat, focusing on its mechanism of action, pharmacokinetics, safety, and efficacy, along

with detailed experimental protocols from the foundational studies.

Mechanism of Action
Ibezapolstat's unique mechanism of action centers on the inhibition of DNA polymerase IIIC

(Pol IIIC), an enzyme essential for bacterial DNA replication in low G+C content Gram-positive

bacteria, such as C. difficile.[3][5] This enzyme is absent in human cells and many beneficial

gut bacteria, providing a high degree of selectivity.[3][5] By binding to and inhibiting Pol IIIC,

ibezapolstat effectively halts DNA synthesis, leading to bacterial cell death.[2][6] Preclinical

studies have demonstrated that ibezapolstat has a high barrier to resistance development and

lacks cross-resistance with other antibiotic classes.[7] The inhibition constant (Ki) for

ibezapolstat against C. difficile DNA pol IIIC is 0.325 μM.[2][6]
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Mechanism of Action of Ibezapolstat.

Data Presentation
Pharmacokinetics
Ibezapolstat is characterized by minimal systemic absorption and high fecal concentrations,

which is an ideal pharmacokinetic profile for treating gastrointestinal infections like CDI.[1][5]

Table 1: Pharmacokinetic Parameters of Ibezapolstat in Healthy Volunteers (Phase 1)[1][8]

Parameter
Single Ascending Dose
(150-900 mg)

Multiple Ascending Dose
(300-450 mg BID for 10
days)

Plasma Cmax
< 1 µg/mL (except for 900 mg

dose)
< 1 µg/mL

Systemic Accumulation Not observed None observed

Fecal Concentration Not reported in single dose > 4000 µg/g of stool by Day 4

Food Effect (300 mg)

Higher peak plasma

concentrations in fasted state

(~0.6 µg/mL) vs. fed state

(~0.2 µg/mL)

Not applicable

Table 2: Pharmacokinetic Parameters of Ibezapolstat in Patients with CDI (Phase 2a)[5][9]
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Parameter 450 mg BID for 10 days

Plasma Concentration Range (2-4 hours post-

dose)
233 - 578 ng/mL

Mean Fecal Concentration (Day 3) 416 (± 494) µg/g of stool

Mean Fecal Concentration (Days 8-10) > 1000 µg/g of stool

Mean Fecal Concentration (2 days post-EOT) 535 (± 748) µg/g of stool

Mean Fecal Concentration (Day 38) 136 (± 161) µg/g of stool (in 3 of 4 samples)

Safety and Tolerability
Across early-phase trials, ibezapolstat has demonstrated a favorable safety profile, comparable

to placebo and the standard of care, vancomycin.[1][10]

Table 3: Summary of Safety Findings

Trial Phase Key Safety and Tolerability Observations

Phase 1 (Healthy Volunteers)

- Well-tolerated with a safety signal similar to

placebo.[8]- No serious adverse events

reported.[1]

Phase 2a (CDI Patients)
- Well-tolerated.[5]- 7 mild-to-moderate adverse

events reported.[9]

Phase 2b (CDI Patients)

- Safety profile similar to vancomycin.[10]- No

drug-related serious adverse events, treatment

discontinuations, or deaths.[3][10]

Efficacy
Ibezapolstat has shown high rates of clinical cure and sustained clinical cure in patients with

CDI.

Table 4: Efficacy Outcomes
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Trial Phase Population N
Clinical Cure
Rate (End of
Treatment)

Sustained
Clinical Cure
Rate (28-day
follow-up)

Phase 2a CDI Patients 10 100%[9][11] 100%[9][11]

Phase 2b CDI Patients 16
94% (15/16)[3]

[10]
Not reported

Phase 2 (Pooled) CDI Patients 26
96% (25/26)[4]

[12]
Not reported

Phase 2b

(Comparator)
Vancomycin 14

100% (14/14)[10]

[12]
Not reported

Microbiome and Bile Acid Profile
A key differentiator for ibezapolstat is its effect on the gut microbiome and bile acid metabolism.

Unlike broad-spectrum antibiotics, ibezapolstat preserves the diversity of beneficial gut

bacteria.[1][13]

Table 5: Microbiome and Bile Acid Effects

Parameter Ibezapolstat Vancomycin

Microbiome Diversity

- Preserves diversity of

Firmicutes, Actinobacteria, and

Bacteroidetes.[1]- Increased

abundance of Actinobacteria.

[1]

- Decreased diversity of

Firmicutes, Actinobacteria, and

Bacteroidetes.[1]- Overgrowth

of Proteobacteria.[1]

Primary Bile Acids
- Significant decrease during

and after therapy.[9]
- Not reported to decrease.

Secondary Bile Acids
- Significant increase during

and after therapy.[4]
- Not reported to increase.

Secondary to Primary Bile Acid

Ratio
- Favorable increase.[5][14] - Unfavorable ratio.[5]
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Experimental Protocols
Phase 1 Study (NCT04247542)[1]

Study Design: A randomized, double-blind, placebo-controlled, single and multiple ascending

dose study in healthy volunteers. The study consisted of three parts:

Part 1 (Single Ascending Dose): Cohorts received single doses of 150 mg, 300 mg, 600

mg, or 900 mg of ibezapolstat or placebo.

Part 2 (Food Effect): A crossover design where subjects received a single 300 mg dose of

ibezapolstat in both fasted and fed states.

Part 3 (Multiple Ascending Dose): Cohorts received 300 mg or 450 mg of ibezapolstat or

placebo twice daily for 10 days. This part also included an open-label vancomycin

comparator arm for microbiome analysis.

Key Assessments:

Safety and Tolerability: Monitored through adverse event reporting, vital signs, ECGs, and

clinical laboratory tests.

Pharmacokinetics: Plasma and stool samples were collected at various time points to

determine ibezapolstat concentrations. The analytical range for ibezapolstat was 20.0–

4000.0 ng/mL in plasma and 2.50–500.00 µg/g in stool.

Microbiome Analysis: Fecal samples were collected to assess changes in microbial

diversity and composition.

Phase 2a Study (NCT04247542)[5][9]
Study Design: A single-arm, open-label, multicenter study in adult patients with CDI.

Patient Population: 10 patients with a diagnosis of CDI.

Treatment Regimen: Patients received 450 mg of ibezapolstat orally every 12 hours for 10

days.

Follow-up: Patients were followed for an additional 28 days after the end of treatment.
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Key Assessments:

Primary Endpoints: Clinical cure rate at 2 days post-treatment and safety/tolerability.

Secondary Endpoints: Plasma and fecal pharmacokinetic characteristics, microbiological

eradication of C. difficile, quantitative changes in the fecal microbiome and microbial

diversity, effects on bile acids, and sustained clinical cure.

Phase 1 Study Workflow Phase 2a Study Workflow
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Simplified Workflow of Ibezapolstat Early-Phase Clinical Trials.

Conclusion
The early-phase clinical trial data for ibezapolstat hydrochloride are promising, positioning it

as a potentially significant advancement in the treatment of Clostridioides difficile infection. Its

novel mechanism of action, favorable pharmacokinetic profile characterized by high fecal

concentrations and minimal systemic absorption, and strong safety and efficacy results are all

encouraging. Furthermore, its ability to preserve the gut microbiome and promote a healthy bile

acid profile suggests a potential for reducing CDI recurrence, a major unmet need in the

current treatment landscape. The successful completion of these early trials supports the

continued clinical development of ibezapolstat in larger, pivotal Phase 3 studies.[4][11]
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Comparative Effects of Ibezapolstat and Vancomycin.
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[https://www.benchchem.com/product/b15188419#early-phase-clinical-trial-data-for-
ibezapolstat-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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